molecular formula C7H5ClO4S B056689 1,3-Benzodioxole-5-sulfonyl chloride CAS No. 115010-10-1

1,3-Benzodioxole-5-sulfonyl chloride

Cat. No. B056689
M. Wt: 220.63 g/mol
InChI Key: ICUBASIDCXDQAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Benzodioxole-5-sulfonyl chloride and related compounds involves multiple steps, including reactions with sulfonic acids or derivatives to form organosulfonyloxy derivatives. For instance, the reaction of 1-hydroxybenziodoxoles with sulfonic acids leads to organosulfonyloxy derivatives, which can further react to yield various compounds (Zhdankin et al., 1996). Additionally, the reactivity of N-unsubstituted triazoles with sulfonyl chlorides has been explored to afford mixtures of regioisomeric sulfonyl-1,2,3-triazoles, indicating the versatility of sulfonyl chlorides in chemical synthesis (Beryozkina et al., 2015).

Molecular Structure Analysis

The molecular structure of compounds related to 1,3-Benzodioxole-5-sulfonyl chloride has been characterized using various spectroscopic techniques. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, with its structure confirmed by FTIR, NMR, XRD, and thermal analysis (Sarojini et al., 2012).

Chemical Reactions and Properties

Sulfonyl chlorides, including 1,3-Benzodioxole-5-sulfonyl chloride, participate in a wide range of chemical reactions, offering pathways to synthesize diverse chemical entities. For example, sulfonyl chlorides react with different bidentate nucleophiles, leading to the synthesis of compounds with potential anticancer and anti-HIV activity (Jashari et al., 2007). Moreover, sulfonylation of benzylic C-H bonds has been achieved using arylsulfonyl chlorides, demonstrating the utility of sulfonyl chlorides in functional group transformations (Gong et al., 2018).

Scientific Research Applications

  • Antibacterial Activity :

    • 2-(1,3-Benzodioxol-5-ylcarbonyl)arylsulfonohydrazide derivatives showed significant antibacterial activity, particularly against strains like S. typhi, E. coli, P. aeroginosa, B. subtilis, and S. aureus (Siddiqa et al., 2014).
    • N-Substituted sulfonamide derivatives of 1,3-Benzodioxol-5-amine exhibited moderate antibacterial activity (Aziz‐ur‐Rehman et al., 2015).
  • Anticancer Potential :

    • Eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives showed promising anticancer, antibacterial, and DNA-binding capacities (Gupta et al., 2016).
    • Synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole displayed moderate activity against various cancer cell lines (Salinas-Torres et al., 2022).
  • Enzyme Inhibition :

    • Newly synthesized phenylalanine-based sulfonamides from benzene sulfonyl chlorides showed enzyme inhibition and antioxidant potential (Danish et al., 2021).
  • Synthetic Applications :

    • The molecule was used in the synthesis of novel benzothiazepines, demonstrating its utility in creating diverse chemical structures (Chauhan et al., 2008).
    • Employed in solid-phase synthesis of disubstituted 1,3-oxazolidin-2-ones, highlighting its role in the development of heterocyclic compounds (Holte et al., 1998).
  • Photoinitiators in Polymerization :

    • A derivative of 1,3-benzodioxole was used as a caged one-component Type II photoinitiator for free radical polymerization, showcasing its potential in material science applications (Kumbaraci et al., 2012).

Safety And Hazards

1,3-Benzodioxole-5-sulfonyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1,3-benzodioxole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO4S/c8-13(9,10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICUBASIDCXDQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30406773
Record name 1,3-Benzodioxole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Benzodioxole-5-sulfonyl chloride

CAS RN

115010-10-1
Record name 1,3-Benzodioxole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30406773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3-benzodioxole-5-sulfonyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4.25 g of anhydrous N,N-dimethylformamide at 0° C. under nitrogen was added 7.84 g of sulfuryl chloride, whereupon a solid formed. After stirring for 15 minutes, 6.45 g of 1,3-benzodioxole was added, and the mixture heated at 100° C. for 2 hours. The reaction was cooled, poured into ice water, extracted with methylene chloride, dried over magnesium sulfate, filtered and concentrated to give 7.32 g of crude material as a black oil. This was chromatographed on silica gel using 20% methylene chloride/hexane to afford 1.9 g of (1,3-benzodioxol-5-yl)sulfonyl chloride.
Quantity
6.45 g
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7.84 g
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4.25 g
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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